molecular formula C14H30N2 B14233799 N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine CAS No. 824393-95-5

N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine

Cat. No.: B14233799
CAS No.: 824393-95-5
M. Wt: 226.40 g/mol
InChI Key: WLWRJIFDJIYRQK-UHFFFAOYSA-N
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Description

N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine is an organic compound characterized by the presence of two butan-2-yl groups attached to a cyclohexane ring at the 1 and 2 positions. This compound belongs to the class of diamines, which are widely used in various chemical and industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with butan-2-yl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common bases used in this reaction include sodium hydride or potassium carbonate.

Industrial Production Methods: On an industrial scale, the production of N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the butan-2-yl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, acids, or other nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding amine oxides or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers, resins, and other materials due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to interact with cellular membranes and proteins may contribute to its bioactivity.

Comparison with Similar Compounds

  • N~1~,N~2~-Di(butan-2-yl)ethane-1,2-diamine
  • N~1~,N~2~-Di(butan-2-yl)propane-1,2-diamine
  • N~1~,N~2~-Di(butan-2-yl)benzene-1,2-diamine

Comparison: N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine is unique due to its cyclohexane ring, which imparts rigidity and distinct steric properties compared to its linear or aromatic counterparts. This structural difference can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound in various applications.

Properties

CAS No.

824393-95-5

Molecular Formula

C14H30N2

Molecular Weight

226.40 g/mol

IUPAC Name

1-N,2-N-di(butan-2-yl)cyclohexane-1,2-diamine

InChI

InChI=1S/C14H30N2/c1-5-11(3)15-13-9-7-8-10-14(13)16-12(4)6-2/h11-16H,5-10H2,1-4H3

InChI Key

WLWRJIFDJIYRQK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CCCCC1NC(C)CC

Origin of Product

United States

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